molecular formula C13H18N2O4 B4928530 N-(2-methoxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide

N-(2-methoxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No. B4928530
M. Wt: 266.29 g/mol
InChI Key: MWDSFDKFTDCXJN-UHFFFAOYSA-N
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Description

The scientific interest in compounds like N-(2-methoxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide stems from their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. These compounds are part of a broader class of chemicals known for their versatility and reactivity, which allows for a wide range of chemical transformations and applications.

Synthesis Analysis

Synthetic approaches to compounds similar to N-(2-methoxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide involve multi-step organic synthesis processes, including condensation reactions, reduction reactions, and functional group transformations. The synthesis typically requires precise control over reaction conditions to achieve the desired product with high purity and yield. For example, the synthesis of N,N'-Bis[trans-2-phenyl-5-(triphenylstannylmethoxymethyl)-1,3-dioxan-5-yl]ethanediamide illustrates a complex synthetic route involving (triphenylstannyl)methylation of specific precursors (Ross et al., 1996).

properties

IUPAC Name

N-(2-methoxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-4-5-11(19-3)10(8-9)15-13(17)12(16)14-6-7-18-2/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDSFDKFTDCXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-Methoxy-5-methylphenyl)-N-(2-methoxyethyl)ethanediamide

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